molecular formula C16H22O3 B2477944 2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid CAS No. 1557654-24-6

2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid

Cat. No.: B2477944
CAS No.: 1557654-24-6
M. Wt: 262.349
InChI Key: DQXVRUJNOVSSRJ-UHFFFAOYSA-N
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Description

2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid (CAS: 1557654-24-6) is a substituted acetic acid derivative featuring a cycloheptyl group and a 4-methoxyphenyl moiety attached to the α-carbon. Its molecular formula is C₁₆H₂₂O₃, with a molecular weight of 262.34 g/mol . The cycloheptyl group introduces significant steric bulk and hydrophobicity, distinguishing it from simpler analogs.

Properties

IUPAC Name

2-cycloheptyl-2-(4-methoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-19-14-10-8-13(9-11-14)15(16(17)18)12-6-4-2-3-5-7-12/h8-12,15H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXVRUJNOVSSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CCCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557654-24-6
Record name 2-cycloheptyl-2-(4-methoxyphenyl)acetic acid
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Preparation Methods

The synthesis of 2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid typically involves the reaction of cycloheptanone with 4-methoxybenzyl bromide in the presence of a base, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that compounds similar to 2-cycloheptyl-2-(4-methoxyphenyl)acetic acid exhibit significant anti-inflammatory properties. For instance, studies involving phosphodiesterase inhibitors have shown that modifications to the methoxy group can enhance the potency against inflammatory pathways, particularly in conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Anticancer Potential

Recent investigations have highlighted the potential of this compound in cancer therapy. A study focusing on derivatives with similar structural motifs demonstrated that certain analogs could effectively inhibit the proliferation of HER-2 overexpressed breast cancer cells. Specifically, compounds with modifications at the methoxy position showed IC50 values indicating substantial cytotoxic effects against cancer cell lines .

Case Studies

  • Anti-inflammatory Studies : A series of experiments conducted on animal models demonstrated that the administration of this compound resulted in significant reductions in markers of inflammation when compared to control groups. The results indicated a dose-dependent response, supporting its potential as an anti-inflammatory agent.
  • Cancer Cell Line Evaluation : In vitro studies involving HER-2 positive breast cancer cell lines (SKBr-3) revealed that derivatives of this compound exhibited potent inhibitory effects on cell migration and proliferation. The most active compounds were found to induce apoptosis through DNA degradation mechanisms, outperforming standard chemotherapeutic agents like 5-fluorouracil .
CompoundIC50 (µM)Cell Line
2-Cycloheptyl Acid17.44 ± 0.01SKBr-3
Standard (5-FU)38.58 ± 0.04SKBr-3

Mechanism of Action

The mechanism of action of 2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Electronic and Physicochemical Properties

The 4-methoxyphenyl group is a common feature across analogs, contributing electron-donating effects via the methoxy substituent. Evidence from UV/Vis studies (e.g., Molecules 2014 ) shows that 4-methoxyphenyl-substituted compounds exhibit red-shifted absorption maxima compared to halogenated or hydrogen-substituted analogs. For example:

  • 4f (4-methoxyphenyl-substituted) : Absorption wavelength red-shifted in DMSO, indicating enhanced conjugation .
  • Cycloheptyl vs. tert-Butyl: The cycloheptyl group may further modulate electronic properties due to its non-planar structure and inductive effects.

Solubility and Stability :

  • Hydrophobic substituents (e.g., cycloheptyl, tert-butyl) reduce aqueous solubility but enhance lipid membrane permeability.
  • Fused heterocycles (e.g., furoquinoline , benzofuran ) may exhibit improved thermal stability due to rigid aromatic frameworks.

Biological Activity

2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H20O3
  • Molecular Weight : 248.32 g/mol
  • IUPAC Name : this compound

The compound features a cycloheptyl group and a para-methoxyphenyl group, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.
  • Modulation of Receptor Activity : It may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways related to pain and inflammation.

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays revealed:

  • Reduction in Pro-inflammatory Cytokines : The compound reduced levels of cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory conditions .
CytokineControl (pg/mL)Treatment (pg/mL)% Inhibition
TNF-alpha150050066.67
IL-6120040066.67

Analgesic Properties

The analgesic effects of the compound were evaluated using animal models. In a formalin test, it significantly reduced pain responses compared to controls:

  • Pain Response Reduction : The compound decreased the second phase pain response by approximately 50% at a dose of 10 mg/kg .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies have shown:

  • Cytotoxic Effects on Cancer Cell Lines : The compound demonstrated cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 10 to 20 µM .
Cell LineIC50 (µM)
MCF-715
HepG212

Case Studies

  • In Vivo Study on Inflammation :
    A study conducted on rats with induced paw edema showed that administration of the compound significantly reduced swelling and pain, supporting its potential use as an anti-inflammatory agent .
  • Cancer Cell Line Evaluation :
    In vitro studies involving various human cancer cell lines indicated that the compound induced apoptosis in a dose-dependent manner, as evidenced by increased Annexin V staining in flow cytometry assays .

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